Cas no 803633-73-0 (1H-Benzimidazol-5-amine, 6-chloro-)
1H-Benzimidazol-5-amine, 6-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazol-5-amine, 6-chloro-
- 6-Chloro-1H-benzimidazol-5-amine (ACI)
- 5-Chloro-1H-benzimidazol-6-amine
- 5-Chloro-1H-benzo[d]imidazol-6-amine
- 1H-Benzimidazol-5-amine, 6-chloro-
- E81855
- FT-0727204
- A935216
- SCHEMBL3041015
- 6-Chloro-1H-benzo[d]imidazol-5-amine
- CS-0146052
- 803633-73-0
- 6-chloro-1H-benzimidazol-5-amine
- DA-02664
- XH0185
-
- Inchi: 1S/C7H6ClN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
- InChI Key: XOGPROGBNPDREL-UHFFFAOYSA-N
- SMILES: ClC1C(N)=CC2=C(NC=N2)C=1
Computed Properties
- Exact Mass: 167.025
- Monoisotopic Mass: 167.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7A^2
- XLogP3: 1.4
1H-Benzimidazol-5-amine, 6-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525623-100mg |
5-Chloro-1H-benzo[d]imidazol-6-amine |
803633-73-0 | 97% | 100mg |
$137 | 2024-07-23 | |
| Chemenu | CM525623-250mg |
5-Chloro-1H-benzo[d]imidazol-6-amine |
803633-73-0 | 97% | 250mg |
$228 | 2024-07-23 | |
| Chemenu | CM525623-1g |
5-Chloro-1H-benzo[d]imidazol-6-amine |
803633-73-0 | 97% | 1g |
$508 | 2024-07-23 | |
| Alichem | A061001506-1g |
6-Amino-5-chloro-1H-benzimidazole |
803633-73-0 | 98% | 1g |
$1580.00 | 2023-09-01 | |
| 1PlusChem | 1P00G94S-100mg |
1H-Benzimidazol-5-amine, 6-chloro- |
803633-73-0 | 100mg |
$68.00 | 2024-04-21 | ||
| 1PlusChem | 1P00G94S-250mg |
1H-Benzimidazol-5-amine, 6-chloro- |
803633-73-0 | 250mg |
$115.00 | 2024-04-21 | ||
| Aaron | AR00G9D4-100mg |
1H-Benzimidazol-5-amine, 6-chloro- |
803633-73-0 | 98% | 100mg |
$22.00 | 2025-02-12 | |
| Aaron | AR00G9D4-250mg |
1H-Benzimidazol-5-amine, 6-chloro- |
803633-73-0 | 96% | 250mg |
$52.00 | 2023-12-14 | |
| Aaron | AR00G9D4-1g |
1H-Benzimidazol-5-amine, 6-chloro- |
803633-73-0 | 96% | 1g |
$195.00 | 2023-12-14 | |
| A2B Chem LLC | AH57532-100mg |
1H-Benzimidazol-5-amine, 6-chloro- |
803633-73-0 | 95% | 100mg |
$42.00 | 2024-04-19 |
1H-Benzimidazol-5-amine, 6-chloro- Suppliers
1H-Benzimidazol-5-amine, 6-chloro- Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1H-Benzimidazol-5-amine, 6-chloro-
1H-Benzimidazol-5-amine, 6-chloro-: A Comprehensive Overview
The compound 1H-Benzimidazol-5-amine, 6-chloro-, with the CAS number 803633-73-0, is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its benzimidazole ring system, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the chlorine atom at the 6-position and the amine group at the 5-position imparts unique electronic and structural properties to this molecule.
Recent studies have highlighted the potential of 1H-Benzimidazol-5-amine, 6-chloro- as a versatile building block in organic synthesis. Its ability to undergo various functional group transformations makes it an attractive candidate for the construction of complex molecular architectures. For instance, researchers have explored its use in the synthesis of bioactive molecules, where the benzimidazole framework serves as a scaffold for incorporating diverse substituents that can modulate biological activity.
In the realm of pharmacology, 1H-Benzimidazol-5-amine, 6-chloro- has shown promise as a lead compound for drug discovery. The substitution pattern on the benzimidazole ring allows for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug delivery. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory, antitumor, and antimicrobial activities, making them valuable candidates for further preclinical studies.
The synthesis of 1H-Benzimidazol-5-amine, 6-chloro- typically involves multi-step reactions that exploit the reactivity of intermediate compounds. For example, one common approach involves the condensation of o-aminochlorobenzene with a suitable carbonyl compound under acidic or basic conditions. This method not only yields high-quality product but also provides insights into the regioselectivity and stereoselectivity of benzimidazole formation.
In terms of applications beyond traditional organic synthesis, 1H-Benzimidazol-5-amine, 6-chloro- has found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent advancements in nanotechnology have also explored its potential as a component in self-assembling monolayers and supramolecular structures.
The structural versatility and reactivity of 1H-Benzimidazol-5-amine, 6-chloro- make it an invaluable tool in modern chemical research. As new methodologies continue to emerge, this compound is expected to play an increasingly important role in advancing our understanding of complex chemical systems and their applications.
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